Compound Description: This compound is a high-affinity sigma-1 receptor ligand with low to moderate affinity for sigma-2 receptors. It exhibited a Ki value of 3.90 nM for sigma-1 receptors and 240 nM for sigma-2 receptors. Notably, it showed no affinity for dopamine D2 or D3 receptors. []
Relevance: This compound shares the core structure of N-benzylpiperidin-4-amine with the target compound, N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide. The difference lies in the substitution of the phenylacetamide group in N-(1-Benzylpiperidin-4-yl)phenylacetamide with a 2-methylbenzamide group in the target compound. []
Compound Description: CJ-033,466 is a potent and highly selective 5-HT4 receptor partial agonist. It demonstrates nanomolar agonistic activities for the 5-HT4 receptor and displays 1000-fold greater selectivity for the 5-HT4 receptor over other 5-HT and D2 receptors. In vivo studies showed that CJ-033,466 dose-dependently stimulated gastric antral motility and accelerated gastric emptying rate in a gastroparesis dog model. []
Relevance: Although CJ-033,466 differs significantly in its core structure from N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide, both compounds share a common structural motif: a piperidine ring substituted at the 4-position with a carboxamide group linked via a methylene bridge. This shared motif suggests potential exploration of similar chemical space for targeting specific receptors. []
Compound Description: This compound demonstrated moderate to good cytotoxicity against three human cancer cell lines: SW620 (human colon cancer), PC-3 (prostate cancer), and NCI−H23 (lung cancer). It significantly induced early apoptosis and arrested the SW620 cells at the G2/M phase. []
Relevance: While the core structures differ, this compound and N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide share a 1-benzyl substituent connected to a heterocyclic ring system via a methylene bridge. This similarity highlights a potential scaffold for designing anticancer agents. []
Compound Description: This series of compounds was designed as potential multifunctional agents for Alzheimer's disease. Compounds SD-4 and SD-6 within this series showed multifunctional inhibitory profiles against hAChE, hBChE, and hBACE-1 enzymes in vitro. They also exhibited anti-Aβ aggregation potential. []
Relevance: These compounds share the N-(1-benzylpiperidin-4-yl)acetamide core structure with N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide. The difference lies in the presence of a 2-methyl substituent on the benzamide ring in the target compound, which is absent in the related compounds. []
Compound Description: 4-[125I]BP is a radiopharmaceutical with high affinity for both sigma-1 and sigma-2 receptors. It showed high affinity binding in MCF-7 breast tumor cells, indicating the presence of sigma receptors in this cancer cell line. []
Relevance: This compound shares the N-(N-benzylpiperidin-4-yl)benzamide core structure with N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide. The key difference lies in the presence of a 2-methyl substituent on the benzamide ring and a methylene bridge between the piperidine and benzamide moieties in the target compound, both of which are absent in 4-[125I]BP. []
N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide
Compound Description: This compound is a potent sigma receptor radioligand, exhibiting high affinity (Ki = 3.4 nM) for sigma receptors and high selectivity (sigma-2/sigma-1 = 120). Blocking studies in rats indicated selective uptake in haloperidol-sensitive sigma sites. []
Relevance: This compound shares a close structural similarity with N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide. Both compounds contain the N-(N-benzylpiperidin-4-yl)benzamide core structure. The primary difference lies in the presence of a 2-methyl substituent on the benzamide ring and a methylene bridge between the piperidine and benzamide in the target compound, which are absent in N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.